![molecular formula C20H14ClF3N2O5S B12332319 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide typically involves multiple steps, including halogenation, etherification, and amide formationThe final step involves the formation of the benzamide structure through a reaction with a suitable amine and sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell signaling pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine
- 4-{5-[2-(4-Chloro-2,6-difluorophenoxy)-2-propanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-3-fluorobenzamide
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain molecular targets .
Properties
Molecular Formula |
C20H14ClF3N2O5S |
|---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
4-[5-chloro-6-(2,5-difluorophenoxy)pyridin-3-yl]-2-fluoro-5-methoxy-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C20H14ClF3N2O5S/c1-30-17-8-13(19(27)26-32(2,28)29)16(24)7-12(17)10-5-14(21)20(25-9-10)31-18-6-11(22)3-4-15(18)23/h3-9H,1-2H3,(H,26,27) |
InChI Key |
PPKNTGHPZNLOFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=C(N=C2)OC3=C(C=CC(=C3)F)F)Cl)F)C(=O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12332236.png)
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)

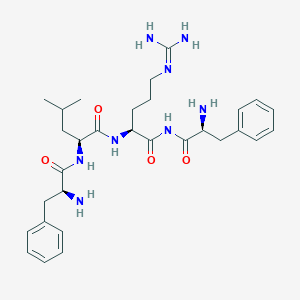
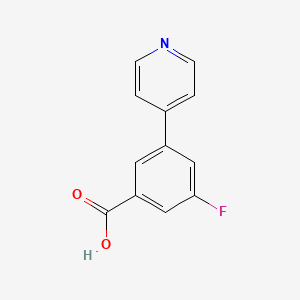

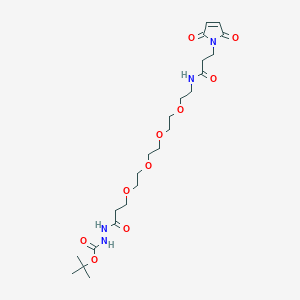
![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
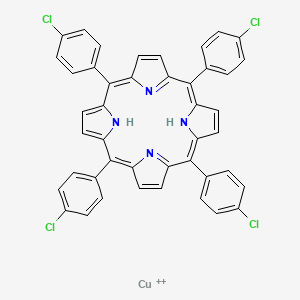
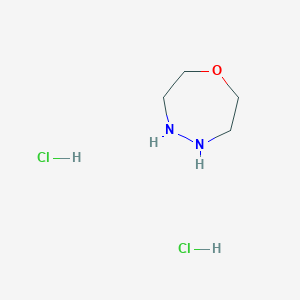
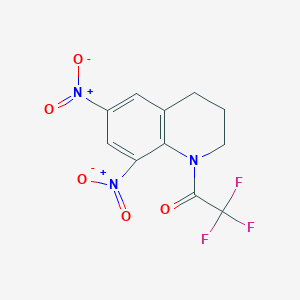
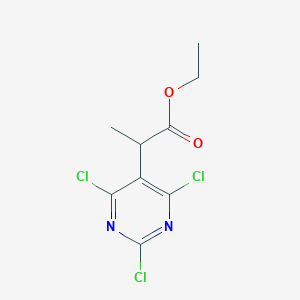
![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
